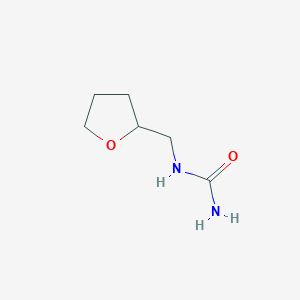

(Tetrahydro-furan-2-ylmethyl)-urea

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

oxolan-2-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(9)8-4-5-2-1-3-10-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCQWWYEUQLEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394951 | |

| Record name | (Tetrahydro-furan-2-ylmethyl)-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38336-10-6 | |

| Record name | (Tetrahydro-furan-2-ylmethyl)-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrahydro Furan 2 Ylmethyl Urea and Its Analogs

Established Synthetic Routes for (Tetrahydro-furan-2-ylmethyl)-urea

The preparation of the parent compound, this compound, can be achieved through straightforward and well-documented chemical reactions. These methods primarily involve the formation of the urea (B33335) linkage by reacting a suitable tetrahydrofuran-containing amine with a carbonyl source.

Condensation Reactions of Tetrahydrofuran-2-ylmethylamine with Isocyanates

A primary and efficient method for synthesizing this compound involves the condensation reaction of (R)-tetrahydrofuran-2-yl-methylamine with an appropriate isocyanate. caymanchem.com This reaction is a classic example of nucleophilic addition, where the amino group of the tetrahydrofuran (B95107) derivative attacks the electrophilic carbon of the isocyanate. The reaction typically proceeds with high yield and purity, making it a preferred route for laboratory-scale synthesis. The versatility of this method allows for the preparation of a wide array of N'-substituted ureas by simply varying the isocyanate reactant.

Direct Coupling of Tetrahydrofuran-2-ylmethylamine with Urea

Another established route is the direct coupling of tetrahydrofuran-2-ylmethylamine with urea itself. This method can be advantageous due to the low cost and availability of urea. The reaction generally requires heating the components, often in the presence of a suitable solvent or under solvent-free conditions, to drive the condensation and release of ammonia (B1221849). While effective, this method may sometimes require more rigorous purification steps compared to the isocyanate route to remove byproducts. A study on the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea utilized a similar principle by coupling purified furfural (B47365) with urea in the presence of water and sodium hydroxide (B78521) with heating. scirp.org

Synthesis of Related Tetrahydrofuran-containing Urea Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a diverse range of derivatives with varying substitution patterns and complexities. These analogs are often designed to explore structure-activity relationships in medicinal chemistry or to create novel materials.

N,N'-Bis[(tetrahydrofuran-2-yl)methyl]urea Synthesis

The synthesis of symmetrically disubstituted ureas, such as N,N'-Bis[(tetrahydrofuran-2-yl)methyl]urea, can be accomplished by reacting two equivalents of tetrahydrofuran-2-ylmethylamine with a carbonylating agent like phosgene (B1210022) or a phosgene equivalent. A related thiourea (B124793) derivative, (+)-(S,S)-1,3-Bis[(tetra-hydro-furan-2-yl)-meth-yl]thio-urea, was synthesized under solvent-free conditions, highlighting a potentially greener approach to these types of compounds. nih.gov The synthesis of bis-urea macrocycles has also been explored, demonstrating the formation of complex supramolecular structures. sc.edu

Preparation of Aryl-Substituted this compound Derivatives

The introduction of an aryl group on the urea nitrogen opposite the tetrahydrofuran moiety can significantly influence the compound's properties. These aryl-substituted derivatives are typically synthesized through the condensation of tetrahydrofuran-2-ylmethylamine with a corresponding aryl isocyanate. This approach offers a high degree of modularity, allowing for the incorporation of a wide variety of aromatic and heteroaromatic rings. Research into N-methyl-N-1-naphthyl urea has shown how substitution on the urea nitrogen can affect properties like solubility. nih.gov

| Reactant 1 | Reactant 2 | Product |

| Tetrahydrofuran-2-ylmethylamine | Phenyl isocyanate | N-Phenyl-N'-(tetrahydrofuran-2-ylmethyl)urea |

| Tetrahydrofuran-2-ylmethylamine | 4-Chlorophenyl isocyanate | N-(4-Chlorophenyl)-N'-(tetrahydrofuran-2-ylmethyl)urea |

| Tetrahydrofuran-2-ylmethylamine | Naphthyl isocyanate | N-Naphthyl-N'-(tetrahydrofuran-2-ylmethyl)urea |

This table represents a generalized reaction scheme for the synthesis of aryl-substituted derivatives.

Chemical Reactivity and Transformative Processes of Tetrahydro Furan 2 Ylmethyl Urea

Hydrolysis Pathways of the Urea (B33335) Moiety

The hydrolysis of the urea functional group in (Tetrahydro-furan-2-ylmethyl)-urea, which results in the cleavage of the C-N bonds, can proceed through several pathways, primarily catalyzed by acids or bases, or mediated by enzymes. cdnsciencepub.comnih.gov The rate and mechanism of hydrolysis are significantly influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov

Under acidic conditions, the carbonyl oxygen of the urea is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of either ammonia (B1221849) or (tetrahydro-furan-2-ylmethyl)amine will lead to the corresponding carbamic acids, which are unstable and decompose to carbon dioxide and the respective amine. Theoretical studies on urea hydrolysis have shown that acid-catalyzed pathways have significant activation energy barriers. nih.gov

In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the urea, forming a tetrahedral intermediate. This intermediate can then decompose by eliminating one of the amino groups to form a carbamate (B1207046) and an amine. The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion. acs.org Studies on the hydrolysis of substituted ureas have shown that the nature of the substituent can affect the rate of hydrolysis. cdnsciencepub.comillinois.edu For instance, sterically hindered ureas can exhibit unexpectedly fast, pH-independent hydrolysis kinetics due to a dissociation-controlled mechanism. illinois.edu

The hydrolysis of urea can also be uncatalyzed (neutral hydrolysis), proceeding through the attack of water molecules. Computational studies have identified different mechanisms for neutral hydrolysis, including pathways involving one or two water molecules to facilitate proton transfer. nih.gov The table below summarizes the general characteristics of the different hydrolysis pathways for a substituted urea like this compound, based on established mechanisms for urea and its derivatives. cdnsciencepub.comnih.govacs.orgillinois.edu

| Hydrolysis Pathway | Catalyst/Medium | General Mechanism | Key Intermediates | Expected Products |

| Acid-Catalyzed | Strong Acid (e.g., HCl) | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | Protonated urea, Tetrahedral intermediate | (Tetrahydro-furan-2-ylmethyl)amine, Ammonia, Carbon dioxide |

| Base-Catalyzed | Strong Base (e.g., NaOH) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Tetrahedral intermediate, Carbamate | (Tetrahydro-furan-2-ylmethyl)amine, Ammonia, Carbonate |

| Neutral | Water | Nucleophilic attack of water, often assisted by other water molecules. | Tetrahedral intermediate, Zwitterionic species | (Tetrahydro-furan-2-ylmethyl)amine, Ammonia, Carbon dioxide |

| Enzymatic | Urease | Catalyzed by the enzyme urease. cdnsciencepub.comnih.gov | Enzyme-substrate complex | Ammonia, Carbon dioxide |

General Reactions Characteristic of Urea Derivatives

The urea moiety in this compound can undergo a variety of reactions typical for this functional group. These reactions often involve the nucleophilic character of the nitrogen atoms and the electrophilic nature of the carbonyl carbon.

Reaction with Aldehydes and Ketones: Ureas can react with aldehydes and ketones to form α-hydroxyalkylureas, which can further react or dehydrate. wikipedia.org The reaction is typically acid-catalyzed and involves the nucleophilic addition of a urea nitrogen to the carbonyl carbon of the aldehyde or ketone. researchgate.netncert.nic.in For example, urea reacts with formaldehyde (B43269) to form bis(hydroxymethyl)urea. wikipedia.org The reactivity depends on the nature of the carbonyl compound; for instance, dialdehydes can react with both nitrogen atoms of urea to form cyclic products. nih.gov The general reaction of a monosubstituted urea like this compound with an aldehyde is depicted below.

Reaction with Nitrosating Agents: Ureas can react with nitrosating agents, such as nitrous acid (HNO₂), to form N-nitrosoureas. This reaction is of interest due to the biological activity of many N-nitrosoureas. The reaction mechanism generally involves the formation of a nitrosating species (e.g., N₂O₃) in acidic solution, which is then attacked by the nucleophilic nitrogen of the urea. sigmaaldrich.com

The table below summarizes some of the general reactions that the urea moiety in this compound is expected to undergo.

| Reactant | Conditions | Product Type | General Significance |

| Aldehydes/Ketones | Acid catalysis | α-Hydroxyalkylureas / Cyclic adducts | Formation of new C-N and C-O bonds, synthesis of heterocyclic structures. wikipedia.orgnih.gov |

| Isocyanates | - | Biurets | Chain extension and polymer formation. wikipedia.org |

| Nitrous Acid (HNO₂) | Acidic medium | N-Nitrosoureas | Synthesis of biologically active compounds. sigmaaldrich.com |

| Acylating Agents (e.g., Acyl Chlorides) | Base | N-Acylureas | Functional group modification. |

Reactivity Considerations of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring in this compound is a cyclic ether and is generally stable under many reaction conditions. wikipedia.org However, it can undergo ring-opening reactions under specific, often harsh, conditions.

Other Ring-Opening Reactions: The THF ring can also be opened by other strong electrophiles or under specific catalytic conditions. For example, reactions with certain boryl triflates can lead to ring opening and incorporation of the THF backbone into the product.

The stability of the tetrahydrofuran ring is a key consideration in planning chemical transformations of this compound, especially when employing acidic or strongly electrophilic reagents.

Potential for Chemical Modifications and Functional Group Interconversions

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. These modifications can target the urea moiety, the tetrahydrofuran ring, or both.

Modifications of the Urea Moiety: The N-H protons of the urea group can be substituted, for example, through alkylation or acylation reactions. wikipedia.org As mentioned earlier, reaction with isocyanates would lead to the formation of biurets. The urea functionality itself can be a precursor for other functional groups. For instance, hydrolysis leads to the corresponding amine.

Modifications involving the Tetrahydrofuran Ring: While the THF ring is relatively inert, its C-H bonds can be functionalized under certain conditions, for example, through radical reactions. However, such reactions might lack selectivity. Ring-opening provides a pathway to linear structures with functional groups at each end, which can then be further modified.

Functional Group Interconversions: The urea group can be transformed into other nitrogen-containing functional groups. For example, under specific conditions, it might be possible to convert the urea into a guanidine (B92328) derivative or other related functionalities. The ability to perform such interconversions expands the synthetic utility of this compound as a building block. mit.edusolubilityofthings.comwikipedia.orgfiveable.me

The following table provides a summary of potential chemical modifications and functional group interconversions for this compound.

| Target Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Urea N-H | Alkylation | Alkyl halides, Base | N,N'- or N,N,N'-trisubstituted urea |

| Urea N-H | Acylation | Acyl chlorides, Anhydrides | N-Acylurea |

| Carbonyl Carbon | Reduction | Strong reducing agents (e.g., LiAlH₄) | Diaminomethane derivative |

| Tetrahydrofuran Ring | Ring Opening | Strong acids (e.g., HBr, HI) | Halogenated alcohol |

Advanced Spectroscopic and Chromatographic Characterization of Tetrahydro Furan 2 Ylmethyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) focuses on the hydrogen nuclei within a molecule. In the case of (Tetrahydro-furan-2-ylmethyl)-urea, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present in the tetrahydrofuran (B95107) ring, the methyl group, and the urea (B33335) moiety. For instance, the protons on the tetrahydrofuran ring typically appear as multiplets in the range of 1.5 to 4.0 ppm. hmdb.cachemicalbook.comresearchgate.net The methylene (B1212753) protons adjacent to the oxygen atom in the ring are expected to be shifted further downfield due to the oxygen's electron-withdrawing effect. The protons of the CH₂ group attached to the urea nitrogen would also exhibit a characteristic chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the urea group is typically observed at a significantly downfield chemical shift, often in the range of 155-165 ppm. chemicalbook.comresearchgate.net The carbons of the tetrahydrofuran ring appear at higher field strengths, with the carbon atom bonded to the oxygen atom showing a characteristic downfield shift compared to the other ring carbons. hmdb.ca

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, DEPT)

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of protons within the tetrahydrofuran ring and the side chain. jasco.com.brsdsu.edu Cross-peaks in the COSY spectrum would confirm the neighboring relationships between protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.netnih.gov This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For example, it would definitively link the proton signals of the tetrahydrofuran ring to their corresponding carbon signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, aiding in the unambiguous assignment of the carbon signals. uvic.ca

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the urea group are expected to appear as a broad band in the region of 3300-3500 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea is a strong, sharp peak typically found around 1630-1680 cm⁻¹. researchgate.netresearchgate.net The C-O-C stretching of the tetrahydrofuran ring will also give a characteristic absorption, usually in the 1050-1150 cm⁻¹ region. udayton.eduresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the urea is also observable in the Raman spectrum. nih.gov The symmetric stretching of the C-N bonds in the urea moiety and the ring breathing vibrations of the tetrahydrofuran ring can also be identified. mdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways would likely involve:

Cleavage of the bond between the tetrahydrofuran ring and the methylurea (B154334) side chain, leading to a fragment ion corresponding to the tetrahydrofurfuryl cation or the urea moiety.

Loss of the urea group, resulting in a fragment corresponding to the tetrahydro-2-ylmethyl cation.

Fragmentation of the tetrahydrofuran ring itself, which can produce characteristic ions. nist.govmiamioh.edu

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to the compound's polarity and non-volatile nature. thermofisher.comwikipedia.org Given its structural similarity to urea, which is highly polar and shows minimal retention in reversed-phase chromatography, specialized HPLC modes are often required. mtc-usa.com

A common approach for such polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC). chromforum.org This technique uses a polar stationary phase (like silica (B1680970) or a bonded diol) and a mobile phase with a high concentration of a non-polar organic solvent, such as acetonitrile, and a small amount of aqueous buffer. uv.es As the aqueous content increases, the elution strength for polar analytes like this compound also increases.

Alternatively, reversed-phase HPLC can be employed using C18 or C8 columns, but this typically requires an ion-pairing agent in the mobile phase to achieve adequate retention. chromforum.org Detection is commonly performed using a UV detector at low wavelengths (around 200-210 nm) or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, especially if the compound lacks a strong chromophore. mtc-usa.comchromforum.org The robustness of an HPLC method is demonstrated by consistent retention times and symmetrical peak shapes across different column batches. mtc-usa.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1: HILIC | Condition 2: Reversed-Phase |

| Column | Cogent Diamond Hydride™, 4µm, 100Å mtc-usa.com | Shodex NH2P-50 4E |

| Mobile Phase | 95% Acetonitrile / 5% Water / 0.1% TFA mtc-usa.com | 80% Acetonitrile / 20% 0.1% Phosphoric Acid chromforum.org |

| Flow Rate | 1.0 mL/min mtc-usa.com | 1.0 mL/min |

| Temperature | 40 °C | 30 °C |

| Detector | UV @ 205 nm mtc-usa.com | ELSD / RI / Low UV |

| Injection Volume | 1 µL mtc-usa.com | 5 µL |

| Expected Rt | ~3.5 min | ~4.2 min |

Note: This table is illustrative. Actual parameters would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. thermofisher.cominnovatechlabs.com For a polar and relatively non-volatile compound like this compound, direct analysis by GC-MS is challenging due to potential thermal degradation in the injector port.

To overcome this, derivatization is typically required to convert the polar urea functional group into a more volatile and thermally stable derivative. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the urea nitrogens with trimethylsilyl (B98337) (TMS) groups. hmdb.ca This process significantly increases the compound's volatility, allowing it to be analyzed by GC.

Once separated by the GC column (a 5%-phenyl-95%-dimethylpolysiloxane capillary column is common), the derivatized analyte enters the mass spectrometer. hmdb.ca The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the resulting fragments. For the TMS-derivative of this compound, characteristic fragments would be expected from the cleavage of the tetrahydrofurfuryl group and the urea backbone.

Table 2: Predicted GC-MS Data for Di-TMS Derivatized this compound

| Parameter | Value |

| Derivative Formula | C₁₂H₂₈N₂O₂Si₂ |

| Derivative MW | 288.5 g/mol |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane hmdb.ca |

| Ionization Energy | 70 eV hmdb.ca |

| Predicted m/z Fragments | 288 (M+), 273 (M-15), 187, 147, 85, 73 |

Note: This table contains predicted data for a derivatized compound. Experimental verification is necessary.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for qualitative analysis, such as monitoring reaction progress and assessing sample purity. rsc.org For this compound, standard silica gel plates (Silica Gel 60 F254) are a suitable stationary phase due to the compound's polar nature.

The mobile phase, or eluent, must be carefully chosen to achieve good separation. A mixture of polar and non-polar solvents is typically used. For a compound of intermediate polarity like this, a combination such as ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol (B129727), would be a good starting point. The ratio of the solvents is adjusted to obtain a retention factor (Rf) value ideally between 0.3 and 0.7 for clear separation.

Visualization of the spot on the TLC plate can be achieved under UV light if the compound is UV-active. If not, staining reagents are required. A common stain for urea-containing compounds is Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol), which typically produces a yellow-to-orange colored spot upon heating.

Table 3: Example TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 Plate |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 70:30 v/v) |

| Application | 1 µL of sample solution (in methanol or ethanol) |

| Development | In a closed chamber saturated with mobile phase vapor |

| Visualization | 1. UV light (254 nm)2. Staining with Ehrlich's reagent followed by gentle heating |

| Expected Result | A single spot indicating a pure sample, with an Rf value dependent on the exact mobile phase composition. |

Note: This table provides a general procedure. The mobile phase composition requires optimization.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement of a crystalline solid, providing definitive proof of its molecular structure and packing.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uhu-ciqso.esuol.de The technique requires a high-quality single crystal of the compound, which, when exposed to an X-ray beam, diffracts the X-rays in a unique pattern of reflections. youtube.com By analyzing the position and intensity of these reflections, it is possible to calculate the electron density map of the molecule and thus determine the exact coordinates of each atom. uol.de

This analysis provides unambiguous information on bond lengths, bond angles, and torsion angles. uhu-ciqso.es Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding, and how the molecules pack together to form the crystal lattice. For this compound, SC-XRD would confirm the connectivity of the atoms and reveal the conformation of the tetrahydrofuran ring and the geometry of the urea group. As of the latest review, a crystal structure for this compound has not been deposited in public databases.

Table 4: Hypothetical Crystallographic Data from an SC-XRD Experiment on this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₆H₁₂N₂O₂ |

| Formula Weight | 144.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 5.54 |

| c (Å) | 13.21 |

| β (°) ** | 98.5 |

| Volume (ų) ** | 733.4 |

| Z (molecules/cell) | 4 |

| Density (calc, g/cm³) | 1.305 |

Note: This data is hypothetical and for illustrative purposes only, as no published crystal structure is currently available.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline or powdered solid samples. libretexts.orgspringernature.com Unlike SC-XRD, which requires a single crystal, PXRD provides information about the bulk material. ucmerced.edu The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. ucmerced.edu

PXRD is primarily used for phase identification by comparing the experimental pattern to a database of known patterns. It is also invaluable for assessing the bulk purity of a sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram. Furthermore, PXRD can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Each polymorph will produce a distinct PXRD pattern. While a full structure solution from PXRD data is more complex than from SC-XRD, it is possible with modern methods. nih.gov

Table 5: Illustrative Powder X-ray Diffraction Data for this compound

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

| 12.4 | 7.13 | 45 |

| 18.8 | 4.72 | 100 |

| 20.5 | 4.33 | 85 |

| 21.1 | 4.21 | 30 |

| 24.9 | 3.57 | 60 |

| 31.2 | 2.86 | 55 |

Note: This table is illustrative of typical PXRD data and does not represent experimentally measured values for this specific compound.

Future Research Trajectories in the Chemical Science of Tetrahydro Furan 2 Ylmethyl Urea

Development of Novel Synthetic Methodologies and Process Optimization

Future research into the synthesis of (Tetrahydro-furan-2-ylmethyl)-urea is anticipated to move beyond traditional methods, focusing on efficiency, sustainability, and the generation of diverse derivatives. Key areas of development include the implementation of greener synthetic routes that minimize waste and utilize less hazardous reagents. This could involve exploring enzymatic or biocatalytic approaches, which offer high selectivity and operate under mild conditions, thereby reducing the environmental impact of the synthesis.

Refinement of Advanced Spectroscopic and Structural Elucidation Techniques

A deeper understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its properties and potential functions. Future research will likely involve the application of more sophisticated spectroscopic and crystallographic techniques. While standard techniques like NMR and IR spectroscopy will remain fundamental, advanced multi-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), will be employed to unambiguously assign all proton and carbon signals and to probe through-bond connectivities in greater detail.

Solid-state NMR (ssNMR) spectroscopy is another promising avenue, particularly for studying the compound in its solid form, providing insights into its crystalline packing and polymorphic behavior. Furthermore, advancements in X-ray crystallography, including the use of microcrystal electron diffraction (MicroED), could enable the structural elucidation of very small crystals that are not suitable for conventional X-ray analysis. These advanced techniques will provide a more complete picture of the molecular conformation and intermolecular interactions, which are critical for understanding its chemical behavior.

Expansion of Computational Modeling for Deeper Chemical Insight

Computational chemistry is poised to play an increasingly important role in predicting the properties and reactivity of this compound. Future research will leverage more powerful and accurate computational models to provide insights that are difficult to obtain through experimental methods alone. Density Functional Theory (DFT) calculations will be used to explore the compound's electronic structure, predict its spectroscopic properties, and investigate reaction mechanisms at the molecular level.

Beyond static calculations, ab initio molecular dynamics (AIMD) simulations will be employed to study the conformational dynamics of the molecule in different solvent environments. This can reveal how the flexible tetrahydrofuran (B95107) ring and the urea (B33335) group interact with their surroundings, influencing the compound's solubility and reactivity. Furthermore, computational screening of virtual libraries of derivatives of this compound could accelerate the discovery of new compounds with desired properties, guiding synthetic efforts towards the most promising candidates. The integration of machine learning and artificial intelligence with computational chemistry could further enhance these predictive capabilities.

Exploration of Emerging Areas in Supramolecular Chemistry and Crystal Engineering

The urea functional group is well-known for its ability to form robust hydrogen bonds, making this compound an interesting candidate for applications in supramolecular chemistry and crystal engineering. Future research will focus on harnessing these non-covalent interactions to construct well-defined, higher-order structures. A key area of exploration will be the design and synthesis of co-crystals, where this compound is combined with other molecules to create new crystalline solids with unique properties, such as improved solubility or stability.

The self-assembly of this compound into supramolecular polymers or gels will also be investigated. By controlling the hydrogen bonding interactions, it may be possible to create novel soft materials with potential applications in areas such as drug delivery or tissue engineering. Furthermore, the principles of crystal engineering will be applied to control the solid-state packing of this molecule, which can influence its physical properties. The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, will be crucial for ensuring the reproducibility of its properties.

Q & A

Q. How can researchers ensure compliance with regulatory frameworks during preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。